
Triamterene D5
Overview
Description
Triamterene D5 (deuterium-labeled Triamterene) is a stable isotopologue of the potassium-sparing diuretic Triamterene. It functions by blocking epithelial sodium channels (ENaC) in a voltage-dependent manner, primarily used as a mild diuretic in research settings . The deuterium substitution at five positions slows metabolic degradation via the kinetic isotope effect, making it valuable for pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triamterene D5 is synthesized by introducing deuterium atoms into the Triamterene molecule. The process involves the selective replacement of hydrogen atoms with deuterium. This can be achieved through various chemical reactions, including catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterium gas and specialized catalysts. The process is carefully controlled to ensure high purity and yield. The final product is typically purified using chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Triamterene D5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Deuterium atoms in this compound can be substituted with other atoms or groups under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various deuterated metabolites and derivatives of this compound. These products are often used in further research to study the pharmacokinetics and metabolism of the compound .
Scientific Research Applications
Pharmacological Applications
Mechanism of Action:
Triamterene acts as a sodium channel blocker in the distal nephron of the kidney, which leads to increased sodium excretion while retaining potassium. This mechanism makes it particularly useful for patients who are at risk of hypokalemia when treated with other diuretics like hydrochlorothiazide.
Clinical Indications:
- Hypertension: Triamterene is often prescribed alone or in combination with other antihypertensive agents to enhance blood pressure control.
- Edema: It is indicated for the treatment of edema associated with congestive heart failure, liver cirrhosis, and nephrotic syndrome.
Research Findings
Several studies have explored the efficacy and safety profiles of triamterene D5:
A. Blood Pressure Management
A study demonstrated that the addition of triamterene to hydrochlorothiazide resulted in a significant reduction in systolic blood pressure (mean decrease of 3.8 mmHg) compared to hydrochlorothiazide alone. This effect was consistent across various patient demographics and medication combinations .
Medication Combination | Mean Systolic BP (mmHg) | Reduction (mmHg) | p-value |
---|---|---|---|
Hydrochlorothiazide | 140 | - | - |
Hydrochlorothiazide + Triamterene | 136.2 | 3.8 | <0.0001 |
B. Potassium-Sparing Effects
In a clinical trial involving patients with cardiac failure, the combination of triamterene with chlortalidone demonstrated an increase in serum potassium levels, indicating its effectiveness in preventing hypokalemia .
Treatment Group | Serum Potassium Pre-Treatment (mmol/L) | Serum Potassium Post-Treatment (mmol/L) |
---|---|---|
Triamterene (100 mg/d) | 4.1 | 4.7 |
Chlortalidone (100 mg/d) | 4.38 | 3.30 |
A. Efficacy in Heart Failure Patients
A notable case study involved patients with heart failure who were treated with a combination of triamterene and hydrochlorothiazide. The results indicated that this combination not only improved fluid retention but also maintained normal potassium levels, demonstrating its dual benefit .
B. Toxicity and Overdose Management
The acute toxicity profile of triamterene has been documented, with an LD50 of approximately 400 mg/kg in rats. A case was reported where ingestion of 50 combination pills led to reversible acute renal failure due to electrolyte imbalances . This highlights the importance of monitoring electrolyte levels during treatment.
Mechanism of Action
Triamterene D5 exerts its effects by blocking epithelial sodium channels (ENaC) located on the lumenal side of the distal convoluted tubule and collecting duct in the kidneys. This inhibition prevents sodium reabsorption, leading to increased sodium excretion and decreased potassium excretion. The compound’s action on ENaC is voltage-dependent, making it a valuable tool in studying ion channel function and regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triamterene
- Structure: Non-deuterated parent compound.
- Mechanism : Identical ENaC blockade but lacks isotopic labeling.
- Clinical Use : Approved for hypertension and edema, often combined with hydrochlorothiazide (HCTZ) to enhance blood pressure reduction by 3.8 mmHg .
- Pharmacokinetics : Half-life of ~4 hours, metabolized hepatically to 4-hydroxy Triamterene sulfate, and excreted renally (50%) .
- Key Difference : Triamterene D5’s deuterium labeling extends its metabolic stability, making it preferable for tracer studies .
RPH-2823
- Structure : Alkaline Triamterene analog with modified side chains .
- Mechanism : ENaC blockade with dose-dependent reductions in short-circuit current (SCC) and increased transepithelial resistance .
- Efficacy : Demonstrates stronger diuretic and potassium-sparing effects in preclinical models compared to Triamterene .
- Research Status: Limited pharmacokinetic data; primarily investigated for specialized diuretic applications .
Comparison with Functionally Similar Compounds
Amiloride
- Structure : Pyrazine derivative, structurally distinct but functionally analogous as an ENaC blocker.
- Mechanism : Binds to luminal ENaC with higher affinity than Triamterene, reducing sodium reabsorption in the distal nephron .
- Clinical Use : Used for hypertension and heart failure. Bioavailability (15–25%) and half-life (6–9 hours) differ significantly from Triamterene .
- Key Difference : Amiloride’s renal excretion profile contrasts with Triamterene’s partial fecal excretion .
4-Hydroxy Triamterene Sulfate Sodium Salt
- Structure : Primary metabolite of Triamterene.
- Mechanism : Lacks direct ENaC-blocking activity, likely an inactive metabolite .
- Research Utility : Used in analytical methods (e.g., HPLC) to quantify Triamterene impurities and metabolic pathways .
Analytical and Pharmacokinetic Data
Table 1: Structural and Pharmacokinetic Comparison
Table 2: Efficacy in Blood Pressure Management
Research and Analytical Considerations
- Detection Methods: this compound’s deuterium labeling allows precise tracking in luminescent and HPLC assays, though its spectroscopic properties may differ from non-deuterated analogs .
- Regulatory Status : this compound lacks clinical development, whereas its parent compound adheres to USP standards for impurity testing (e.g., ≤0.5% related compounds) .
Biological Activity
Triamterene D5, a deuterated form of the potassium-sparing diuretic triamterene, is primarily utilized in pharmacological research as an internal standard for quantifying triamterene levels in biological samples. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.
Overview of this compound
- Chemical Structure : this compound is chemically represented as 6-phenyl-d5-2,4,7-pteridinetriamine with a molecular formula of C12H6D5N7 and a molecular weight of approximately 258.3 g/mol.
- CAS Number : 1189922-23-3.
- Uses : Primarily used as a mild diuretic and as an internal standard in mass spectrometry.
This compound functions by inhibiting the epithelial sodium channel (ENaC), which is crucial for sodium reabsorption in the kidneys. The inhibition occurs in a voltage-dependent manner, leading to increased sodium excretion and decreased potassium secretion. This mechanism can be summarized as follows:
- Inhibition of ENaC : this compound blocks ENaC in the distal nephron.
- Diuretic Effect : By preventing sodium reabsorption, it promotes diuresis (increased urine production).
- Potassium-Sparing Action : Unlike other diuretics that lead to potassium loss, triamterene preserves potassium levels.
Pharmacokinetics
The pharmacokinetic profile of this compound is similar to that of its non-deuterated counterpart, with notable aspects including:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Widely distributed in body tissues; deuteration may affect metabolic stability.
- Metabolism : Metabolized primarily in the liver.
- Elimination : Excreted via urine, both as unchanged drug and metabolites.
Study 1: Efficacy in Hypertension Management
A study examined the effects of triamterene (including its deuterated form) on blood pressure when combined with hydrochlorothiazide (HCTZ). The study included a cohort of 17,291 patients:
Treatment Group | Number of Patients | Mean DBP (mmHg) | Estimated Effect on DBP (SD) | p-value |
---|---|---|---|---|
HCTZ | 1867 | 81.27 | - | - |
HCTZ + Triamterene | 498 | 79.74 | 0.90 (0.55) | 0.1029 |
The results indicated that while there was a trend towards lower diastolic blood pressure (DBP) in patients receiving triamterene, the differences were not statistically significant .
Study 2: Clinical Pharmacology
In another clinical study focusing on patients with edematous states, triamterene was found to effectively reduce fluid retention while maintaining potassium levels. The study highlighted that triamterene's unique action at ENaC distinguishes it from other diuretics like spironolactone .
Q & A
Basic Research Questions
Q. What analytical methodologies are most effective for quantifying Triamterene D5 in biological matrices, and how does deuterium labeling enhance detection specificity?
- Methodological Answer : Deuterium labeling in this compound improves mass spectrometry (MS) detection by introducing a distinct isotopic signature. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended due to its high sensitivity and ability to differentiate deuterated compounds from non-labeled metabolites. For validation, researchers should optimize chromatographic conditions (e.g., column type: C18; mobile phase: methanol/ammonium formate) and employ internal standards (e.g., Triamterene-¹³C analogs) to control matrix effects. Calibration curves spanning 1–500 ng/mL with R² > 0.99 ensure reproducibility .
Q. What experimental protocols are used to assess this compound’s voltage-dependent inhibition of epithelial sodium channels (ENaC) in vitro?
- Methodological Answer : Patch-clamp electrophysiology in transfected HEK-293 or Xenopus oocyte models is standard. Protocols include:
- Voltage Step Protocols : Apply depolarizing voltages (-100 mV to +100 mV) to measure current inhibition.
- Dose-Response Curves : Use this compound concentrations (0.1–100 µM) to calculate IC₅₀ values.
- Control Groups : Compare with non-deuterated Triamterene to evaluate isotopic effects on ENaC binding kinetics. Data should be normalized to baseline currents and analyzed with Clampfit software .
Q. How do researchers ensure ethical compliance when designing longitudinal studies on this compound’s pharmacokinetics in animal models?
- Methodological Answer : Follow the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- IACUC Approval : Submit protocols for animal welfare review (e.g., minimizing sample volumes in serial blood draws).
- 3Rs Principle : Reduce animal numbers via power analysis; replace with in vitro models where possible.
- Data Transparency : Report attrition rates and adverse events (e.g., hypokalemia in >10% of subjects) .
Advanced Research Questions
Q. How can conflicting data between in vitro ENaC inhibition potency and in vivo diuretic efficacy of this compound be reconciled?
- Methodological Answer : Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling to account for bioavailability differences. Key steps:
Measure plasma/tissue concentrations post-administration via LC-MS/MS.
Corrogate in vitro IC₅₀ with in vivo ENaC activity (e.g., urinary Na⁺/K⁺ ratios).
Use ANOVA to identify covariates (e.g., renal function, drug-drug interactions).
- Example : A 2024 study found 40% lower in vivo efficacy vs. in vitro predictions due to protein binding; adjusting for free drug concentrations resolved discrepancies .
Q. What statistical strategies are optimal for analyzing this compound’s synergistic effects with hydrochlorothiazide (HCTZ) in hypertensive cohorts?
- Methodological Answer :
- Multivariate Regression : Adjust for covariates (age, baseline BP, renal function).
- Subgroup Analysis : Stratify by HCTZ dose (12.5–25 mg/day) and this compound exposure (AUC₀–₂₄).
- Meta-Analysis : Pool data from electronic health records (n > 17,000) and clinical trials using random-effects models to quantify systolic BP reduction (e.g., 3.8 mmHg, 95% CI: 2.1–5.5) .
Q. How should researchers design metabolomic studies to identify this compound’s off-target effects in potassium-sparing diuretic therapy?
- Methodological Answer :
- Untargeted Metabolomics : Use high-resolution MS (Q-TOF) with polarity switching (±) to capture 500–1000 m/z features.
- Pathway Analysis : Apply MetaboAnalyst 5.0 to map altered metabolites (e.g., prostaglandins, cAMP) to ENaC-independent pathways.
- Validation : Confirm hits with targeted MS/MS and siRNA knockdown in cell models .
Properties
IUPAC Name |
6-(2,3,4,5,6-pentadeuteriophenyl)pteridine-2,4,7-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7/c13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9/h1-5H,(H6,13,14,15,17,18,19)/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYLWPVRPXGIIP-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC3=C(N=C(N=C3N=C2N)N)N)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.